
Benzene, 1,1'-(2-nitroethylidene)bis(4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) is an organic compound characterized by the presence of a benzene ring substituted with a nitroethylidene group and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzaldehyde with nitroethane under basic conditions. The reaction proceeds through a condensation mechanism, forming the nitroethylidene linkage between the benzene rings. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, where they can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The methoxy groups can influence the compound’s solubility and binding affinity to its targets.
類似化合物との比較
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-(1-methylethyl)-]
- Benzene, 1,1’-(1-methylethylidene)bis[4-methoxy-]
Uniqueness
Benzene, 1,1’-(2-nitroethylidene)bis(4-methoxy-) is unique due to the presence of the nitroethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of nitro and methoxy groups provides a versatile platform for further chemical modifications and applications in various fields.
特性
CAS番号 |
85078-27-9 |
|---|---|
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC名 |
1-methoxy-4-[1-(4-methoxyphenyl)-2-nitroethyl]benzene |
InChI |
InChI=1S/C16H17NO4/c1-20-14-7-3-12(4-8-14)16(11-17(18)19)13-5-9-15(21-2)10-6-13/h3-10,16H,11H2,1-2H3 |
InChIキー |
QDIWFABZGBNPAO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


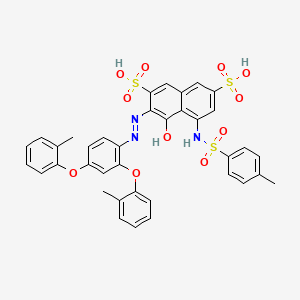

![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
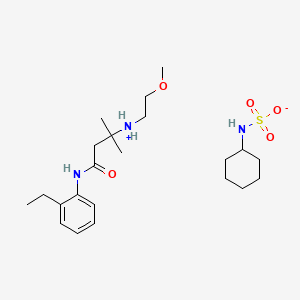
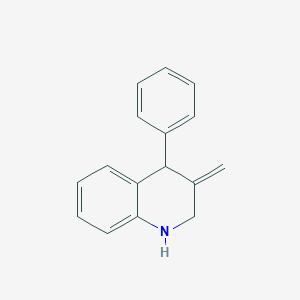
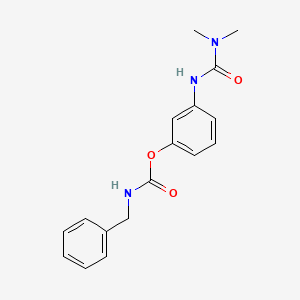
![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)
![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
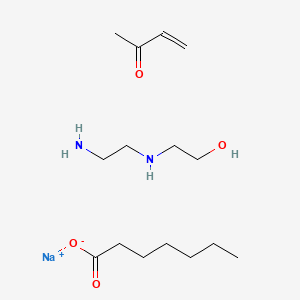
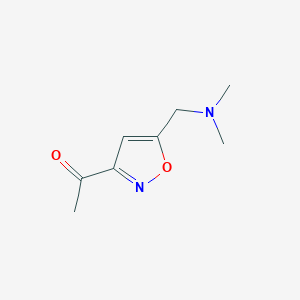
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)
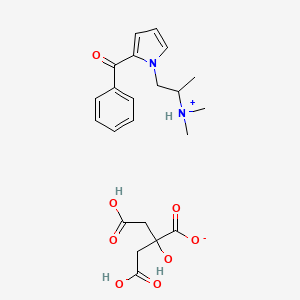
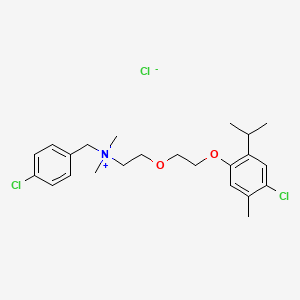
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
